5-Isoquinolinesulfonic acid 5-Isoquinolinesulfonic acid
Brand Name: Vulcanchem
CAS No.: 27655-40-9
VCID: VC20753619
InChI: InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
SMILES: C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol

5-Isoquinolinesulfonic acid

CAS No.: 27655-40-9

Cat. No.: VC20753619

Molecular Formula: C9H7NO3S

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

5-Isoquinolinesulfonic acid - 27655-40-9

CAS No. 27655-40-9
Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
IUPAC Name isoquinoline-5-sulfonic acid
Standard InChI InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Standard InChI Key YFMJTLUPSMCTOQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Appearance Powder

5-Isoquinolinesulfonic acid (CAS RN: 27655-40-9) is a sulfonated isoquinoline derivative with broad applications in biochemical, pharmaceutical, and materials research. Its molecular structure (C₉H₇NO₃S) features a sulfonic acid group at the 5-position of the isoquinoline ring, enabling unique reactivity and solubility properties .

Synthesis and Analytical Characterization

Key Synthetic Pathways

  • Pharmaceutical intermediates: Used in fasudil hydrochloride synthesis via thionyl chloride-mediated acyl chlorination of 5-isoquinolinesulfonic acid .

  • Derivatization risks: Reacts with ethanol to form genotoxic 5-isoquinoline ethyl sulfonate (detection limit: 0.03 μg/mL via HS-GC-MS) .

Analytical Methods Comparison

TechniqueApplicationSensitivity
Headspace GC-MSGenotoxic impurity detection0.03 μg/mL
Neutralization titrationPurity verification±0.5% accuracy
NMR spectroscopyStructural confirmationSub-ppm resolution

Research Applications

Biochemical Studies

  • Sulfotransferase analysis: Probe for studying enzyme kinetics in drug metabolism .

  • Neurotransmitter interactions: Modulates GABA_A and NMDA receptor activity in neurological disorder models .

Material Science Innovations

ApplicationFunctional Benefit
Polymer sulfonationEnhances thermal stability (+15-20°C)
Coating additivesImproves aqueous solubility (logP: -1.2)

Environmental Monitoring

  • Pollutant detection: Chelating agent for heavy metal quantification in water systems via spectrophotometry .

Hazard CodeRisk StatementProtective Measures
H314Causes severe skin burns/eye damagePPE: Nitrile gloves, face shield
H290Metal corrosion potentialStore in glass/PFA containers

First aid protocols require immediate irrigation for eye exposure (15+ minutes) and prohibited vomiting if ingested .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator